bis(2-methylphenyl) isophthalate

Description

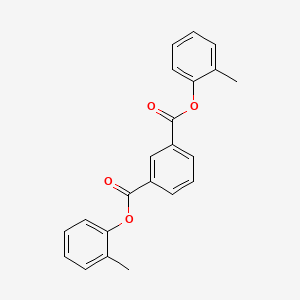

Bis(2-methylphenyl) isophthalate is an ester derivative of isophthalic acid, where the two hydroxyl groups of the acid are replaced by 2-methylphenol (o-cresol) substituents. Its structure consists of a central isophthalate core (benzene-1,3-dicarboxylate) linked to two 2-methylphenyl groups. Potential applications may include use as a plasticizer, polymer additive, or intermediate in organic synthesis, though specific data on its industrial or biological roles are absent in the referenced materials.

Properties

IUPAC Name |

bis(2-methylphenyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-15-8-3-5-12-19(15)25-21(23)17-10-7-11-18(14-17)22(24)26-20-13-6-4-9-16(20)2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBNNSNDAMJTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Bis(2-ethylhexyl) Isophthalate

Key Features :

- Structure : Branched alkyl chains (2-ethylhexyl groups) attached to the isophthalate core .

- Molecular Weight : 366.48 g/mol (C24H38O4) .

- Thermal Stability : Detected in recycled plastics at 160°C–250°C, with degradation products varying by temperature .

- Applications : Common plasticizer; used in polyvinyl chloride (PVC) and other polymers .

- Binding Affinity : Exhibits a binding energy of −5.0 kcal/mol with α-amylase, comparable to metformin in molecular docking studies .

Comparison :

- The branched alkyl chains of bis(2-ethylhexyl) isophthalate enhance flexibility and reduce crystallinity in polymers compared to aromatic substituents like 2-methylphenyl. Its higher molecular weight may also improve thermal stability relative to smaller esters.

Diphenyl Isophthalate

Key Features :

Comparison :

- The absence of methyl groups on the phenyl rings (vs. Diphenyl isophthalate’s rigid structure contrasts with the more flexible bis(2-ethylhexyl) derivative.

Bis[2-(4-bromophenyl)-2-oxoethyl] Isophthalate

Key Features :

Comparison :

- Bromine atoms increase molecular weight and may enhance flame-retardant properties. The ketone groups introduce polarity, affecting solubility and reactivity compared to non-functionalized esters.

Dibutyl Phthalate (DBP) and Di(2-ethylhexyl) Phthalate (DEHP)

Key Features :

Comparison :

- Bis(2-methylphenyl) isophthalate’s aromatic substituents may reduce volatility compared to DBP but could introduce toxicity risks akin to DEHP. Regulatory data for this compound are unavailable, unlike DEHP, which is restricted in some applications .

Research Findings and Data Tables

Table 1: Comparative Properties of Isophthalate Esters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.